molecular formula C26H29N5O3 B15000818 10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydro-6H,7H,8 H,9H-1,3-diazaperhydroepino[1,2-h]purine-2,4-dione

10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydro-6H,7H,8 H,9H-1,3-diazaperhydroepino[1,2-h]purine-2,4-dione

Cat. No.: B15000818
M. Wt: 459.5 g/mol
InChI Key: HXKUTVSJTKOTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines elements of diazepine and purine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core diazepine structure, followed by the introduction of the purine moiety. Key steps include:

    Formation of the Diazepine Ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Purine Moiety: This step requires the use of purine derivatives and specific catalysts to ensure the correct orientation and bonding.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This can be used to remove certain functional groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications could include acting as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of its targets. Pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione apart is its specific combination of functional groups and ring structures

Properties

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione

InChI

InChI=1S/C26H29N5O3/c1-4-34-21-12-10-20(11-13-21)29-14-5-6-15-30-22-23(27-25(29)30)28(3)26(33)31(24(22)32)17-19-9-7-8-18(2)16-19/h7-13,16H,4-6,14-15,17H2,1-3H3

InChI Key

HXKUTVSJTKOTGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC(=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.